molecular formula C2HNa3O6 B3427668 Sodium sesquicarbonate CAS No. 6106-20-3

Sodium sesquicarbonate

Cat. No.: B3427668
CAS No.: 6106-20-3
M. Wt: 189.99 g/mol
InChI Key: WCTAGTRAWPDFQO-UHFFFAOYSA-K
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Description

Sodium sesquicarbonate, also known as trisodium hydrogendicarbonate, is a double salt of sodium bicarbonate and sodium carbonate. Its chemical formula is Na₃H(CO₃)₂·2H₂O. This compound appears as white, needle-like crystals and is commonly used in various industrial and household applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium sesquicarbonate can be synthesized by crystallizing equimolar quantities of sodium bicarbonate and sodium carbonate. The process involves dissolving these salts in water and allowing the solution to crystallize .

Industrial Production Methods: In industrial settings, this compound is often produced by dissolving crude this compound or trona in a hot solution containing sodium bicarbonate and sodium carbonate. The solution is then cooled to allow this compound to crystallize .

Types of Reactions:

    Oxidation and Reduction: this compound can participate in redox reactions, particularly in the presence of other reactive species.

    Substitution: It can undergo substitution reactions where one of its ions is replaced by another ion in a solution.

Common Reagents and Conditions:

    Oxidizing Agents: this compound can react with oxidizing agents like hydrogen peroxide.

    Reducing Agents: It can also react with reducing agents such as sodium borohydride.

Major Products:

Scientific Research Applications

Sodium sesquicarbonate has a wide range of applications in scientific research:

Mechanism of Action

Sodium sesquicarbonate exerts its effects primarily through its alkaline properties. It acts as a buffering agent, neutralizing acids and maintaining a stable pH in various solutions. This compound can also form insoluble precipitates with certain metal ions, aiding in water softening and purification processes .

Comparison with Similar Compounds

Uniqueness: Sodium sesquicarbonate is unique due to its dual nature, combining the properties of both sodium bicarbonate and sodium carbonate. This makes it a versatile compound with applications ranging from household cleaning to industrial processes .

Properties

IUPAC Name

trisodium;hydrogen carbonate;carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH2O3.3Na/c2*2-1(3)4;;;/h2*(H2,2,3,4);;;/q;;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTAGTRAWPDFQO-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(O)[O-].C(=O)([O-])[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HNa3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049646
Record name Sodium sesquicarbonate
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Molecular Weight

189.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, White flakes, crystals or crystalline powder
Record name Carbonic acid, sodium salt (2:3)
Source EPA Chemicals under the TSCA
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Record name SODIUM SESQUICARBONATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Freely soluble in water, Soluble in water
Record name SODIUM SESQUICARBONATE
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Record name SODIUM SESQUICARBONATE
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Density

2.112
Record name SODIUM SESQUICARBONATE
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Color/Form

White crystals, flakes, or crystalline powder, White, needle-shaped crystals

CAS No.

533-96-0, 6106-20-3, 72227-05-5
Record name Sodium sesquicarbonate
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Record name Carbonic acid, sodium salt, hydrate (2:3:2)
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Record name Carbicarb
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Record name Carbonic acid, sodium salt (2:3)
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Record name Sodium sesquicarbonate
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Record name Trisodium hydrogendicarbonate
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Record name Carbonic acid, sodium salt, hydrate (2:3:2)
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Record name SODIUM SESQUICARBONATE
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Record name SODIUM SESQUICARBONATE
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Melting Point

Decomposes
Record name SODIUM SESQUICARBONATE
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Synthesis routes and methods I

Procedure details

This Example describes an alternate embodiment of the present invention illustrated in FIG. 7 utilizing two-compartment water splitting to generate sodium carbonate and sodium hydroxide from trona ore. To a dissolver 710 equipped with a stirrer 711, is added trona ore via a line 712 and live steam via a line 714 to form a slurry of sodium carbonate/sodium bicarbonate and insolubles which is removed from the dissolver 710 via a line 716 and forwarded to a liquor purification tank 718. An aqueous sodium carbonate/sodium bicarbonate solution is removed from the tank 718 via a line 720 and forwarded to a crystallizer 722. Sodium bicarbonate solid, formed in the crystallizer 722, is removed via a line 726 and is fed to a centrifuge 727. The remaining aqueous solution of sodium carbonate and bicarbonate (mother liquor) is removed from the crystallizer 722 via a line 742a. In a secondary crystallizer 728, a more concentrated sodium carbonate solid and/or slurry is formed and removed via a line 730 to acid tank 732. An aqueous solution of sulfuric acid/sodium sulfate is added, via a line 740, to the tank 732. The source of sulfuric acid/sodium sulfate is the reaction product from the acid compartments A of the two-compartment electrodialytic water splitters 752 and 754 which is withdrawn via lines 740a and 740b, respectively. The composition of the source comprises about 1 to 15 weight % of sulfuric acid and about 10 to 30 weight % of sodium sulfate. In the acid tank 732 sodium bicarbonate reacts with sulfuric acid (from the source and also supplied via a line 736) to form sodium sulfate and carbon dioxide (which is removed via a line 734). The sodium sulfate produced in the acid tank 732 is removed via a line 738 for supply (via lines 738a and 738b) to the acid compartments of the two-compartment water splitters.
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Synthesis routes and methods II

Procedure details

One-gram portion of barium carbonate was dissolved in 5 ml of 99% acetic acid (extra pure grade). The solution was diluted with pure water such that the total amount of the solution should be 1 L. Thus, a sample for measurement was prepared. The gluconic acid content in the sample for measurement was measured by ion chromatography (using ION CHROMATOGRAPH IC-2001, manufactured by Tosoh Corporation). Elute used on measuring was sodium carbonate-sodium hydrogen carbonate mixed solution. Sodium carbonate-sodium hydrogen carbonate mixed solution was prepared by dissolving 0.0468 g of a sodium carbonate reagent (extra pure grade) and 0.0636 g of a sodium hydrogen carbonate reagent (extra pure grade) in an appropriate amount of distilled water to prepare a solution, and then, in a graduated cylinder, distilled water was further added to the solution such that the total amount of the solution should be 1 L. Separation column was TSK gel Super IC-AP. Suppresser gel was TSK suppress IC-A. Calibration curve was made using test samples, prepared by dissolving a potassium gluconate reagent (extra pure grade) in distilled water, and then adjusted such that gluconic acid concentration should be 10 ppm, 25 ppm, or 50 ppm, respectively. Table 3 shows the results.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium sesquicarbonate
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Sodium sesquicarbonate
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Customer
Q & A

Q1: How does Sodium sesquicarbonate impact the stability and performance of formulations containing it?

A2: Research indicates that this compound plays a crucial role in enhancing the stability and dispersibility of detergent powders. [] When added to a slurry containing specific acids like succinic acid or alkylbenzine sulphonic acid, this compound facilitates the formation of needle-like crystals of this compound. [] This transformation, followed by drying, often spray-drying, leads to a powder with improved flow properties. []

Q2: Can this compound be used to control the caking of other compounds?

A3: Yes, research suggests that this compound can influence the caking behavior of other compounds, particularly sodium bicarbonate. [] Under high humidity (RH 80%), sodium bicarbonate tends to cake due to the formation of bridges between particles as sodium carbonate transforms into this compound. [] Similarly, under low humidity (RH 40%) and elevated temperatures (40-50 °C), caking occurs due to bridging accompanied by the conversion of sodium carbonate to Wegscheider's salt. []

Q3: Does this compound exhibit any catalytic properties?

A4: Recent research has unveiled the potential of this compound as a support material in heterogeneous catalysis. [] Notably, a novel catalyst, this compound-supporting Fe2O3@Pt, prepared by etching Fe3O4@Pt@SiO2, exhibited remarkable efficiency and stability in catalyzing the reduction of 4-nitrophenol. [] This enhanced catalytic activity can be attributed to the unique structural features of the catalyst. [] The interconnected one-dimensional network structure of this compound provides ample channels for efficient mass transfer. [] Moreover, the structure allows for the exposure of a large amount of Fe2O3@Pt on the surface, preventing the aggregation of platinum clusters and Fe2O3 nanoparticles. []

Q4: What are the advantages of using this compound as a support in the aforementioned catalyst?

A5: Using this compound as a support in the Fe2O3@Pt catalyst offers several advantages. Firstly, it facilitates the direct contact of reactant molecules with the Fe2O3@Pt active sites, thereby enhancing the catalytic rate. [] Secondly, the incorporation of non-metallic iron not only reduces the reliance on precious metal platinum but also contributes to improved catalytic efficiency through a synergistic effect. []

Q5: What are the applications of this compound in the conservation of artifacts?

A6: this compound plays a crucial role in the preservation of archaeological artifacts, particularly those made of copper. [, , , , ] It is commonly employed to remove harmful chloride ions from copper alloys, thereby stabilizing the artifacts and preventing further corrosion. [] This method involves immersing the artifact in a this compound solution, which facilitates the extraction of chlorides and the preservation of stabilized corrosion products. [] Electrolytic treatment with weak polarization in a this compound solution has also emerged as a faster and more efficient method for chloride removal compared to traditional chemical methods. [] This technique has been successfully applied to both marine and terrestrial archaeological objects. []

Q6: What are the challenges associated with using this compound in artifact conservation?

A8: While this compound is beneficial in preserving copper artifacts, challenges exist. Monitoring the process is crucial, as the transformation of corrosion layers and the potential for active corrosion development are concerns during storage or stabilization. [, ] Research highlights the limitations of relying solely on corrosion potential (Ecorr) measurements to monitor these processes. [, ]

Q7: Are there alternative methods for removing chloride ions from copper artifacts?

A9: Yes, several alternative methods exist for removing chloride ions from copper artifacts. These include using solutions of thiourea-inhibited citric acid, benzotriazole, acetonitrile, and distilled water. [] The choice of method depends on factors like cost-effectiveness, desired speed of chloride removal, and acceptable patination changes. []

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